3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-8-6-9(2)20-17-13(8)14(19)15(24-17)16(22)21-11-7-10(18)4-5-12(11)23-3/h4-7H,19H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVBHOAEFHGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory and antimicrobial effects, supported by case studies and research findings.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives, including our compound of interest. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Mechanism of Action : The compound inhibits COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. In vitro studies have shown significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
- Case Study : In a study involving carrageenan-induced paw edema in rats, thieno[2,3-b]pyridine derivatives demonstrated significant reductions in edema formation, indicating potent anti-inflammatory activity. The effective dose (ED50) was reported at approximately 9.17 μM for the standard drug indomethacin, while the tested derivatives showed similar or improved efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests have indicated that it possesses activity against various bacterial strains.
- Research Findings : In vitro assays demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-b]pyridine structure can enhance its pharmacological profile.
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Enhances anti-inflammatory activity |
| Methoxy group (OCH3) | Improves solubility and bioavailability |
| Dimethyl groups | Increases potency against COX enzymes |
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide":
Technical Details
Limited Information on Specific Applications:
While the search results provide information about the compound's structure and properties, detailed applications and case studies are not available in the provided search results. One study does mention the broader class of thieno[2,3-b]pyridine-2-carboxamides, noting an unusual oxidative dimerization reaction, but doesn't specify applications of this particular compound .
Potential Areas of Research
- Malaria Research: Some related compounds are being explored as potential antimalarials .
- Pyrimidine Synthesis: Research has been done on pyrimidine synthesis pathways for medicine and pesticides . The compound is a thienopyridine carboxamide, which contains a pyrimidine moiety.
- Anti-inflammatory and antimicrobial activities : Some studies evaluate synthesized compounds for anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Key Structural Insights
Amide Substituent Modifications: The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, which may enhance receptor binding compared to simpler phenyl or benzyl groups (e.g., VU152100’s 4-methoxybenzyl) .
Pyridine Ring Substituents: 4,6-Dimethyl groups (target compound, VU152100) increase lipophilicity, aiding membrane penetration, whereas distyryl/diphenyl groups (CAS 333766-17-9) may reduce metabolic stability due to extended conjugation .
Biological Activity Correlations :
- Allosteric modulation of mAChRs is highly sensitive to substituent positioning. For example, LY2033298’s 6-methoxy group is critical for M4 selectivity, while the target compound’s 2-methoxy group may shift binding dynamics .
- Antioxidant activity in analogs (e.g., 4-antipyrinylthiazol-2-yl derivative) suggests that electron-rich aromatic systems enhance radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
